5-Iodo-6-amino-1,2-benzopyrone

描述

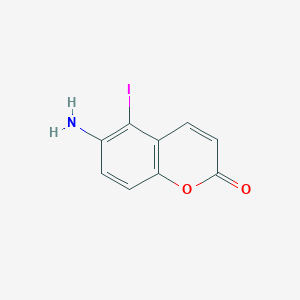

5-Iodo-6-amino-1,2-benzopyrone: is a chemical compound with the molecular formula C9H6INO2 and a molecular weight of 287.05 g/mol . It is a derivative of benzopyrone, characterized by the presence of an iodine atom at the 5th position and an amino group at the 6th position on the benzopyrone ring.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodo-6-amino-1,2-benzopyrone typically involves the iodination of 6-amino-1,2-benzopyrone. The process can be carried out using iodine and an oxidizing agent such as sodium iodate or potassium iodate in an acidic medium. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete iodination .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve high yields and purity. The use of continuous flow reactors and automated systems could enhance the efficiency and scalability of the production process .

化学反应分析

Interaction with Poly(ADP-ribose) Synthetase (PARS/PARP)

INH2BP non-covalently binds to PARS, destabilizing zinc coordination in the enzyme's DNA-binding domain. This interaction inhibits PARS activation, which is critical for DNA repair and inflammatory responses:

-

Mechanism : Competes with NAD⁺ at the enzyme’s catalytic site, preventing poly(ADP-ribose) chain formation .

-

Key Evidence :

Reactivity with Reactive Oxygen/Nitrogen Species (ROS/RNS)

INH2BP modulates oxidative stress indirectly by inhibiting PARS rather than directly scavenging radicals:

-

Paradoxical Role : Despite lacking direct radical-scavenging activity, INH2BP reduces intracellular ROS by suppressing PARS-mediated NAD⁺ depletion and mitochondrial dysfunction .

Modulation of Inducible Nitric Oxide Synthase (iNOS)

INH2BP indirectly regulates nitric oxide (NO) production by inhibiting PARS:

Cytoprotective Reactions in Oxidative Stress Models

INH2BP prevents apoptosis and mitochondrial damage under oxidative conditions:

-

Mechanistic Insight : Protection correlates with preserved ATP levels and reduced PAR polymer formation .

Synthetic and Stability Considerations

While synthesis details are sparsely reported in peer-reviewed literature, key stability data include:

-

Solubility : Stable in dimethyl sulfoxide (DMSO) and aqueous buffers (pH 7.2–7.5) .

-

Degradation : No detectable decomposition under standard cell culture conditions (37°C, 5% CO₂) .

Comparative Reactivity with Analogues

INH2BP’s iodine substitution enhances steric and electronic effects compared to other benzopyrones:

| Compound | Key Functional Groups | Primary Reactivity |

|---|---|---|

| This compound | Iodine (C5), amino (C6) | PARS inhibition, anti-apoptotic |

| 6-Amino-1,2-benzopyrone | Amino (C6) | Weak PARS inhibition |

| 5-Bromo-6-amino-1,2-benzopyrone | Bromine (C5) | Moderate ROS scavenging |

Limitations in High-Oxidant Environments

At peroxynitrite concentrations >200 μM, INH2BP’s protective effects diminish due to overwhelming PARS-independent cytotoxicity . This highlights its concentration-dependent efficacy.

科学研究应用

Chemical Applications

Building Block for Synthesis

INH2BP serves as a crucial building block in organic synthesis. Its structure allows it to participate in various chemical reactions, facilitating the creation of more complex organic molecules. Researchers utilize it as a reagent in reactions that require specific functional groups or structural motifs.

Reactivity and Properties

The compound exhibits unique reactivity due to the presence of the iodine atom, which can influence reaction mechanisms and pathways. Its ability to form derivatives through substitution reactions makes it valuable for creating new compounds with tailored properties.

Biological Applications

PARP Inhibition

One of the most notable applications of INH2BP is its role as a potent inhibitor of poly(ADP-ribose) polymerase (PARP). PARP is involved in DNA repair and cellular stress responses, making INH2BP significant in studies related to cancer and diabetes. It has been shown to protect against cell damage by inhibiting PARP activity, thus preventing apoptosis induced by oxidative stress and inflammatory cytokines .

Protective Effects in Cellular Models

Studies have demonstrated that INH2BP protects various cell types from oxidative stress-induced apoptosis. For instance, it has been effective in safeguarding H9c2 cardiomyoblast cells from hydrogen peroxide-induced cell death . Additionally, it has shown protective effects on rat islets of Langerhans against cytokine-induced damage in diabetes models .

Medical Applications

Anticancer Properties

INH2BP has been investigated for its potential as an anticancer agent. It selectively targets cancer cells while sparing normal cells, which is crucial for minimizing side effects during treatment. Its mechanism involves the modulation of cellular signaling pathways that are often disrupted in cancerous cells .

Antiviral and Anti-inflammatory Effects

The compound also exhibits antiviral properties, making it a candidate for therapeutic applications against viral infections. Its anti-inflammatory effects further enhance its therapeutic potential, particularly in conditions characterized by excessive inflammation .

Industrial Applications

Material Development

Due to its unique chemical properties, INH2BP can be explored for developing new materials with specific functionalities. Its ability to modify chemical processes can lead to innovations in industrial applications such as coatings, adhesives, and other polymeric materials.

Case Studies

- Diabetes Model Study : In a study involving multiple-low-dose streptozotocin (MLDS) induced diabetes in mice, INH2BP demonstrated protective effects against β-cell loss and hyperglycemia through PARP inhibition . The study highlighted its potential as a therapeutic agent for type 1 diabetes.

- Cardioprotection Research : Research on H9c2 cells showed that INH2BP significantly reduced cell death caused by oxidative stress. This suggests its applicability in developing cardioprotective therapies .

- Cancer Cell Selectivity Study : A comparative analysis indicated that INH2BP selectively inhibited cancer cell proliferation while having minimal effects on normal cells, underscoring its potential utility in cancer therapy .

作用机制

The primary mechanism of action of 5-Iodo-6-amino-1,2-benzopyrone involves the inhibition of poly (ADP-ribose) polymerase (PARP). PARP is an enzyme that plays a crucial role in the repair of DNA damage. By inhibiting PARP, this compound prevents the repair of DNA damage, leading to the accumulation of DNA breaks and ultimately inducing cell death. This mechanism is particularly useful in targeting cancer cells, which rely on PARP for survival .

The compound also modulates various cellular signaling pathways, including the extracellular signal-regulated kinase (ERK) and p38 mitogen-activated protein kinase (MAPK) pathways. These pathways are involved in regulating cell growth, differentiation, and apoptosis. By influencing these pathways, this compound exerts its anti-cancer and anti-inflammatory effects .

相似化合物的比较

6-Amino-5-iodo-2H-1-benzopyran-2-one: A closely related compound with similar structural features and biological activities.

5-Aminoisoquinolin-1(2H)-one: Another PARP inhibitor with comparable inhibitory effects on DNA repair mechanisms.

4-Hydroxyquinazoline: A compound with similar anti-cancer properties but different structural characteristics.

Uniqueness: 5-Iodo-6-amino-1,2-benzopyrone is unique due to its specific substitution pattern on the benzopyrone ring, which imparts distinct chemical and biological properties. Its ability to inhibit PARP and modulate multiple cellular signaling pathways makes it a valuable compound for research and therapeutic applications .

生物活性

5-Iodo-6-amino-1,2-benzopyrone (INH2BP) is a synthetic compound that has garnered attention for its diverse biological activities, particularly its role as an inhibitor of poly(ADP-ribose) synthetase (PARS), also known as poly(ADP-ribose) polymerase (PARP). This article explores the mechanisms of action, biochemical properties, pharmacological effects, and potential therapeutic applications of INH2BP.

Target Enzyme: PARP

INH2BP primarily targets PARP, an enzyme involved in DNA repair and cellular stress responses. By inhibiting PARP activity, INH2BP affects several cellular processes, including:

- DNA Repair : Inhibition of PARP leads to impaired DNA repair mechanisms, which can be exploited in cancer therapy to enhance the effects of DNA-damaging agents.

- Cell Death Regulation : INH2BP modulates apoptosis and necrosis pathways by affecting energy metabolism and inflammatory responses .

Cellular Pathways Affected

INH2BP influences various signaling pathways:

- Mitogen-Activated Protein Kinase (MAPK) : The compound has been shown to inhibit MAPK activation, which is crucial in regulating cell proliferation and survival .

- Nuclear Factor Kappa B (NF-kB) : INH2BP downregulates NF-kB-mediated transcription of pro-inflammatory genes, thereby reducing inflammation .

Interaction with Enzymes

INH2BP interacts with multiple enzymes, exhibiting significant effects on cellular processes:

- Oxidative Stress Protection : INH2BP protects cardiomyoblast cells (H9c2) from oxidative stress-induced apoptosis by scavenging reactive oxygen species (ROS) and enhancing antioxidant enzyme expression .

- Cell Viability : Studies have demonstrated that INH2BP improves cell viability in models of oxidative stress and inflammatory conditions .

Pharmacokinetics

Research indicates that INH2BP possesses favorable pharmacokinetic properties, including good bioavailability and the ability to penetrate cellular membranes effectively. This enhances its potential therapeutic applications in various disease models.

Protective Effects in Animal Models

-

Diabetes Model : INH2BP was tested in a multiple-low-dose-streptozotocin (MLDS) model of type 1 diabetes. It demonstrated a dose-dependent protective effect against β-cell loss and hyperglycemia. Mice treated with INH2BP showed reduced incidence of diabetes compared to control groups .

Dose (mg/kg/day) Diabetes Incidence (%) Hyperglycemia Level (mg/dL) 20 30 180 60 10 150 Control 70 250 - Stroke Model : In a murine stroke model, INH2BP exhibited neuroprotective effects by preventing cell death associated with peroxynitrite-induced damage. This suggests its potential as a therapeutic agent for stroke treatment .

In Vitro Studies

In vitro experiments have shown that INH2BP protects various cell types from cytokine-induced apoptosis:

属性

IUPAC Name |

6-amino-5-iodochromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6INO2/c10-9-5-1-4-8(12)13-7(5)3-2-6(9)11/h1-4H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWRAFPGUBABZSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)OC2=C1C(=C(C=C2)N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00160350 | |

| Record name | 5-Iodo-6-amino-1,2-benzopyrone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00160350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137881-27-7 | |

| Record name | 5-Iodo-6-amino-1,2-benzopyrone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137881277 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Iodo-6-amino-1,2-benzopyrone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00160350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Iodo-6-amino-1,2-benzopyrone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: INH2BP acts as a potent and selective inhibitor of the nuclear enzyme poly(ADP-ribose) polymerase (PARP, also known as pADPRT) [, , , , , , , , , , , , , ]. This inhibition indirectly affects various cellular processes, including DNA repair, transcription, inflammation, and cell death. For instance, it has been shown to:

- Downregulate growth stimulatory signal pathways: This includes diminishing cyclin A protein, augmenting the hypophosphorylated form of Rb protein, downregulating DNA-methyltransferase, PKC, and ODC proteins, and suppressing ras gene expression without affecting the ras gene itself [].

- Modulate inflammatory responses: INH2BP inhibits the production of inflammatory mediators like prostaglandins and nitric oxide, while also enhancing LPS-induced IL-10 production [].

- Protect against oxidative stress-induced apoptosis: It achieves this by scavenging intracellular reactive oxygen species (ROS) and enhancing the expression of antioxidant enzymes like Mn-SOD, Cu/Zn-SOD, and heme oxygenase-1 [].

- Impact mitochondrial function: While INH2BP protects against mitochondrial injury caused by PARS activation in response to oxidants like peroxynitrite [], it does not prevent peroxynitrite-induced mitochondrial dysfunction and cell death in oligodendrocytes, suggesting a cell-type specific effect [].

ANone: The provided abstracts do not elaborate on the material compatibility and stability of INH2BP under various conditions. Further research or information from the manufacturer would be necessary to address these aspects.

A: The provided abstracts primarily focus on INH2BP as a PARP inhibitor and do not suggest inherent catalytic properties or applications beyond its inhibitory role. Its primary mechanism of action involves binding to PARP, preventing its enzymatic activity [, , , , , , , , , , , , ].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。